{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate
Description
{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate is a phosphonium salt characterized by a triphenylphosphonium core, a dichloroethenyl moiety, and a benzylcarbamoyl-substituted amino group. The perchlorate (ClO₄⁻) counterion enhances its ionic stability and solubility in polar solvents. This compound is notable for its catalytic applications, particularly in facilitating the Imino Diels-Alder reaction, which synthesizes fused bicyclic compounds like pyranoquinoline and phenanthridine derivatives . Its structure combines electron-withdrawing (dichloroethenyl) and electron-donating (benzylcarbamoyl) groups, creating a unique electronic environment that drives reactivity in cycloaddition reactions.
Properties
CAS No. |
149442-73-9 |
|---|---|
Molecular Formula |
C28H24Cl3N2O5P |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
[1-(benzylcarbamoylamino)-2,2-dichloroethenyl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C28H23Cl2N2OP.ClHO4/c29-26(30)27(32-28(33)31-21-22-13-5-1-6-14-22)34(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2,(H-,31,32,33);(H,2,3,4,5) |
InChI Key |
WSKKGNBMQZQSPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=C(Cl)Cl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate typically involves multiple steps, starting with the preparation of the benzylcarbamoyl intermediate. This intermediate is then reacted with dichloroethene under specific conditions to form the dichloroethenyl derivative. Finally, the triphenylphosphanium group is introduced through a nucleophilic substitution reaction, and the compound is precipitated as a perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylphosphanium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Features
Phosphonium salts with diverse substituents exhibit distinct structural and electronic properties. Key comparisons include:
Key Observations :
Substituent Effects :
- The target compound’s dichloroethenyl group introduces electron-withdrawing effects, enhancing electrophilicity for catalytic cycloadditions. In contrast, allyl groups () promote nucleophilic reactivity in Wittig reactions.
- Benzylcarbamoyl vs. 4-chlorobenzoyl (): The former provides hydrogen-bonding capability via the amide group, while the latter’s chloro-substituted benzoyl group increases steric hindrance and electron deficiency.
Counterion Influence :
- Perchlorate (target compound, ) vs. chloride (): Perchlorate’s weak coordination and high solubility in organic solvents make it ideal for catalytic systems, whereas chloride salts are more hygroscopic and suited for solid-phase reactions .
Hybridization and Bonding: All compounds exhibit sp²-hybridized nitrogen atoms with equal P-N bond lengths (~1.65 Å), as seen in . However, substituents like morpholino rings induce conformational disorder, while dichloroethenyl groups enforce planar geometry .
Table 1: Comparative Reactivity in Catalytic Systems
Table 2: Thermal Stability
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